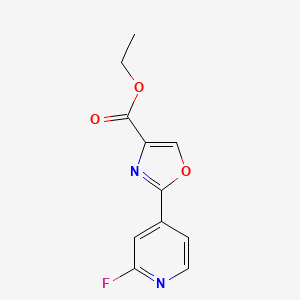

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H9FN2O3 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |

InChI Key |

XCIVHWRXSWUXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate

One of the most established methods to prepare substituted oxazoles such as this compound involves palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with halogenated pyridine derivatives.

General Procedure : Ethyl oxazole-4-carboxylate is reacted with a 2-fluoropyridin-4-yl halide (e.g., bromide) in the presence of palladium and copper dual catalysts under nitrogen atmosphere. The reaction proceeds via C–H activation on the oxazole ring and coupling with the aryl halide to yield the desired 2-aryl-substituted oxazole ester.

Reaction Conditions : Typically, the reaction is conducted in an organic solvent such as dichloromethane or dimethylformamide at elevated temperatures (around 80–120 °C) with a base such as triethylamine to scavenge acid byproducts.

Purification : The crude product is purified by silica gel chromatography using a gradient of ethyl acetate and hexanes.

Yields and Characterization : Yields for similar arylated oxazole esters range from 66% to 81% depending on the substituents and reaction conditions. The products are characterized by proton nuclear magnetic resonance spectroscopy, confirming the substitution pattern.

This method is directly applicable to the synthesis of this compound by using 2-fluoropyridin-4-yl bromide as the coupling partner.

Regiocontrolled Halogenation Followed by Palladium-Catalyzed Coupling

Another approach involves the synthesis of ethyl 2-chlorooxazole-4-carboxylate as an intermediate, which undergoes palladium-catalyzed cross-coupling reactions with 2-fluoropyridin-4-yl organometallic reagents.

Step 1 : Preparation of ethyl 2-chlorooxazole-4-carboxylate via regioselective halogenation of ethyl oxazole-4-carboxylate.

Step 2 : Palladium-catalyzed Suzuki or Negishi coupling with 2-fluoropyridin-4-yl boronic acid or zinc reagent to install the 2-(2-fluoropyridin-4-yl) substituent.

Advantages : This method allows for high regioselectivity and functional group tolerance, enabling the synthesis of variously substituted oxazoles including 2,4-disubstituted derivatives.

Reference : This strategy was demonstrated for a series of oxazole derivatives and can be adapted for the target compound.

[3 + 2] Cycloaddition Approach from Carboxylic Acids and Isocyanides

A more recent and highly efficient synthetic route involves a [3 + 2] cycloaddition reaction directly from carboxylic acids and isocyanides to form 4,5-disubstituted oxazoles.

Procedure : Aromatic carboxylic acid (such as 2-fluoropyridine-4-carboxylic acid) is activated with 4-dimethylaminopyridine triflate in dichloromethane under nitrogen. Then, an isocyanide is added and the mixture is heated at 40 °C for 30 minutes.

Outcome : The reaction yields 4,5-disubstituted oxazole derivatives with high efficiency and scalability.

Purification : The product is isolated by aqueous workup and column chromatography.

Applicability : Although demonstrated for various aromatic acids, this method can be adapted to synthesize this compound by choosing appropriate carboxylic acid and isocyanide precursors.

Summary Table of Preparation Methods

Analytical Characterization and Research Findings

NMR Spectroscopy : Proton nuclear magnetic resonance spectroscopy is the primary tool for confirming substitution patterns on the oxazole ring and the pyridine moiety. Characteristic chemical shifts for the oxazole protons and ethyl ester group are well documented.

Mass Spectrometry : Molecular ion peaks corresponding to the expected molecular weight confirm the formation of the target compound.

Chromatographic Purity : Silica gel chromatography is effective for purification, with elution typically achieved using mixtures of hexanes and ethyl acetate.

Reaction Monitoring : Liquid chromatography-mass spectrometry (LCMS) is used to monitor reaction completion, especially in the palladium-catalyzed arylation steps.

Crystal Structure Data : While no direct crystal structure for this compound was found, related oxazole derivatives have been characterized by single-crystal X-ray diffraction, confirming planar oxazole cores and intramolecular hydrogen bonding patterns.

Chemical Reactions Analysis

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.

Scientific Research Applications

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: It is used as a probe in biological studies to investigate the interaction of oxazole derivatives with biological targets such as enzymes and receptors.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The fluoropyridinyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The oxazole ring structure contributes to the compound’s stability and bioavailability, making it an effective agent in various biological processes .

Comparison with Similar Compounds

Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate (I)

- Structure : Replaces the 2-fluoropyridinyl group with a 4-methoxyphenyl substituent.

- Synthesis : Prepared via refluxing 4-methoxybenzamide with ethyl bromopyruvate in toluene/dioxane (1:1), yielding 50% product with a melting point of 100–102°C .

- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. Lower molecular weight (C₁₃H₁₃NO₄, MW: 263.25 g/mol) compared to the fluoropyridinyl analog. Bromination at the oxazole C5 position (using NBS) proceeds efficiently (85% yield) to form Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (II), highlighting reactivity differences due to substituent electronic effects .

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

- Structure : Features a 4-fluorobenzyl group instead of the fluoropyridinyl ring.

- Properties: Molecular formula C₁₃H₁₂FNO₃ (MW: 249.24 g/mol), with higher lipophilicity due to the benzyl group .

- Fluorine’s position on the benzyl ring may alter π-π stacking compared to the pyridine-based analog.

Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate

- Structure : Substituted with a 2,4-dichlorophenyl group at the oxazole C5 position.

- Hazard Profile : Classified as harmful via inhalation, skin contact, or ingestion, indicating higher toxicity compared to fluorinated analogs .

- Key Differences: The dichlorophenyl group increases molecular weight (C₁₂H₉Cl₂NO₃, MW: 298.11 g/mol) and electronegativity, favoring electrophilic substitution reactions. Enhanced lipophilicity may reduce aqueous solubility, limiting bioavailability.

Ethyl 2-((4-Chloropyridin-2-yl)amino)oxazole-4-carboxylate

- Structure: Contains an amino-linked 4-chloropyridin-2-yl group.

- Synthetic Utility: Demonstrates the feasibility of introducing amino-functionalized pyridines to oxazole cores, enabling hydrogen-bonding interactions in drug design .

- Chlorine at the pyridine C4 position may sterically hinder interactions compared to fluorine at C2 in the target compound.

Ethyl 2-(Nicotinamido)oxazole-4-carboxylate

- Structure : Incorporates a nicotinamido (pyridine-3-carboxamido) group.

- Synthesis: Achieved via coupling pyridine-3-carboxylic acid with ethyl-2-amino oxazole-4-carboxylate, yielding 78% product .

- Key Differences :

- The amide linkage introduces hydrolytic instability relative to the ester group in the target compound.

- The pyridine-3-carboxamido group may engage in distinct binding interactions, such as enhanced hydrogen bonding.

Structural and Functional Analysis

Table 1: Comparative Properties of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate and Analogs

Biological Activity

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The biological activity is often measured by the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Reference Compound (Prodigiosin) | MCF-7 | 1.93 |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 |

The mechanism of action for this compound likely involves interaction with key molecular targets within cancer cells. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target enzymes or receptors involved in cell proliferation and apoptosis.

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been studied for their antimicrobial and antiparasitic activities. These activities are attributed to the compound's structural features, which allow it to interact with various biological targets.

Study on Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of oxazole derivatives on human cancer cell lines. The research demonstrated that certain structural modifications led to enhanced biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly improved anticancer potency .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological potential of this compound. Although comprehensive data on this specific compound is limited, related compounds have shown promise in preclinical models, indicating potential for further development as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate, and how can reaction efficiency be optimized?

The synthesis of structurally analogous oxazole-4-carboxylates typically involves a condensation reaction between substituted benzamides and ethyl bromopyruvate under reflux conditions. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate was synthesized by heating 4-methoxybenzamide with ethyl bromopyruvate in a 1:1 toluene/dioxane mixture at reflux (24 h), followed by column chromatography purification (petroleum ether:ethyl acetate, 97:3) . To optimize yield:

- Use stoichiometric excess of ethyl bromopyruvate (3 equivalents) to drive the reaction.

- Monitor reaction progress via TLC to avoid over-reaction or byproduct formation.

- Purify crude products using silica gel chromatography with gradient elution to isolate the target compound efficiently.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, fluoropyridine C-F vibrations).

- NMR : Use and NMR to verify substituent positions and aromaticity. For example, the oxazole C4 ester group typically appears as a singlet at ~8.0 ppm in NMR .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Use SHELXL for refinement and Mercury for visualization .

Q. Table 1: Example X-ray Crystallography Parameters

| Parameter | Value/Description |

|---|---|

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement Software | SHELXL (least-squares minimization) |

| Hydrogen Bonding | C–H···O and C–H···N interactions |

| Intermolecular Forces | π-π stacking (sp² carbons) |

| Data Collection System | Rigaku Oxford Diffraction X-Calibur |

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the molecular structure?

Contradictions in crystallographic data (e.g., disorder, twinning) require:

- Validation tools : Use PLATON or Olex2 to check for missed symmetry or solvent molecules .

- Cross-validation : Compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures.

- Robust refinement : Apply SHELXL’s constraints (e.g., SIMU, DELU) to model thermal motion and disorder accurately .

Q. What strategies mitigate instability during functional group transformations (e.g., reduction or halogenation)?

Instability issues, such as acyl group cleavage during reduction (observed in related oxazole derivatives ), can be addressed by:

- Protecting groups : Introduce temporary protecting groups (e.g., silyl ethers) for sensitive functionalities.

- Mild conditions : Use Luche conditions (CeCl₃/NaBH₄) for selective reductions without decomposing the oxazole core.

- Low-temperature reactions : Perform halogenation (e.g., bromination with NBS) at 0–5°C to suppress side reactions .

Q. How can regioselective direct arylation be achieved on the oxazole ring?

Palladium-catalyzed direct C–H arylation is effective for functionalizing oxazole-4-carboxylates. Key steps:

- Catalyst system : Use Pd(OAc)₂ with ligands like XPhos or SPhos to enhance regioselectivity.

- Solvent optimization : DMF or toluene at 100–120°C promotes coupling with aryl halides.

- Substrate control : The electron-deficient oxazole ring favors arylation at the C5 position (meta to the ester group) .

Q. Table 2: Example Direct Arylation Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | Cs₂CO₃ (2 equivalents) |

| Solvent | DMF, 120°C, 24 h |

| Yield | 70–85% (depending on aryl halide) |

Methodological Considerations

- Contradictory NMR data : If NMR shows unexpected splitting, check for rotamers or conformational flexibility using variable-temperature NMR.

- Low crystallization yields : Optimize solvent polarity (e.g., petroleum ether:ethyl acetate, 95:5) and use slow cooling to grow X-ray-quality crystals .

- Byproduct formation : Employ HPLC-MS to identify minor impurities and adjust stoichiometry/reactant purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.